3,5-Difluoro-3',4'-dimethylbenzophenone

Description

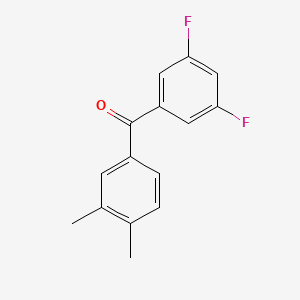

3,5-Difluoro-3',4'-dimethylbenzophenone (C₁₅H₁₂F₂O; molecular weight: 246.25) is a fluorinated benzophenone derivative featuring fluorine substituents at the 3- and 5-positions of one aromatic ring and methyl groups at the 3'- and 4'-positions of the second aromatic ring. Fluorinated benzophenones are pivotal in pharmaceuticals, agrochemicals, and materials science due to fluorine’s electronegativity, which enhances thermal stability, lipophilicity, and metabolic resistance .

Properties

IUPAC Name |

(3,5-difluorophenyl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-9-3-4-11(5-10(9)2)15(18)12-6-13(16)8-14(17)7-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQQHDNCOWFGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374251 | |

| Record name | 3,5-Difluoro-3',4'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-21-8 | |

| Record name | (3,5-Difluorophenyl)(3,4-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-3',4'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-3’,4’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,5-difluorobenzoyl chloride and 3,4-dimethylbenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

3,5-Difluorobenzoyl chloride+3,4-DimethylbenzeneAlCl33,5-Difluoro-3’,4’-dimethylbenzophenone

Industrial Production Methods: In an industrial setting, the production of 3,5-Difluoro-3’,4’-dimethylbenzophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Types of Reactions:

Oxidation: 3,5-Difluoro-3’,4’-dimethylbenzophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenones with different functional groups.

Scientific Research Applications

3,5-Difluoro-3’,4’-dimethylbenzophenone is utilized in various scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Employed in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’,4’-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and carbonyl group play a crucial role in its reactivity and binding affinity to biological molecules. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

3,4-Difluorobenzophenone (CAS 85118-07-6)

- Physical Properties : Molecular weight 218.19; commercially available with >97% purity .

- Key Differences: The absence of methyl groups reduces steric hindrance compared to the target compound. Fluorine placement (3,4 vs.

4,4'-Difluorobenzophenone (CAS 345-92-6)

- Structure : Symmetric fluorine substitution at 4-positions on both aromatic rings.

- Physical Properties : Melting point 106–109°C; molecular weight 218.19 .

- Key Differences : Symmetric fluorine substitution enhances crystallinity and thermal stability. The lack of methyl groups simplifies synthesis but limits applications requiring hydrophobic interactions .

3,5-Dimethylbenzophenone (Studied via DFT)

- Spectroscopic Data : FT-IR and Raman studies reveal distinct C=O stretching vibrations at ~1660 cm⁻¹, influenced by methyl electron-donating effects. HOMO-LUMO gap: ~5.2 eV .

- Key Differences : Fluorine’s electron-withdrawing nature in the target compound would lower the HOMO-LUMO gap compared to this methyl-only analog, affecting UV absorption and reactivity .

3-Chloro-3',5'-Difluorobenzophenone (CAS 746651-98-9)

- Structure : Chlorine at 3-position on one ring; fluorine at 3'- and 5'-positions on the other.

- Molecular Weight : 252.64; higher than the target compound due to chlorine substitution .

- Key Differences : Chlorine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding), offering different material properties compared to the fluorine-methyl combination .

Physicochemical Properties

Spectroscopic and Computational Insights

- Fluorine NMR: Fluorine substituents in 3,5-positions (target compound) would exhibit distinct ¹⁹F NMR shifts compared to symmetric 4,4'-difluorobenzophenone. For example, 4,4'-difluorobenzophenone shows a single fluorine environment, whereas the target compound’s asymmetric substitution would split signals .

- Fluorine substitution in the target compound would increase polarity, enhancing dipole moments and solubility in nonpolar solvents .

Biological Activity

3,5-Difluoro-3',4'-dimethylbenzophenone (DFDMBP) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological mechanisms, pharmacokinetics, and potential therapeutic applications of DFDMBP, supported by data tables and relevant case studies.

Chemical Structure and Properties

DFDMBP is characterized by its benzophenone backbone with two fluorine atoms and two methyl groups attached. Its chemical structure can be represented as follows:

Target Interactions

DFDMBP exhibits its biological effects through interactions with various molecular targets, including:

- Enzymatic Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as cyclooxygenase (COX) enzymes, which play a role in inflammation and tumor growth .

- Cell Signaling Pathways : DFDMBP modulates pathways like the NF-κB signaling pathway, affecting immune response and cell survival.

Biochemical Pathways

The compound's biological activity is linked to its ability to induce oxidative stress within cells. This occurs through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Pharmacokinetics

Studies indicate that DFDMBP is rapidly absorbed upon administration and exhibits a wide distribution across various tissues. Its pharmacokinetic profile suggests:

- Absorption : High bioavailability due to lipophilicity.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, which can be influenced by fluorine substitution .

- Excretion : Elimination via renal pathways with a half-life conducive for therapeutic dosing.

Anticancer Properties

DFDMBP has demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The IC50 values observed in these studies are indicative of its potency:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.075 |

| Hs578T | 0.033 |

These findings suggest that DFDMBP may serve as a promising candidate for cancer therapy due to its selective toxicity towards malignant cells while sparing normal cells .

Antimicrobial Activity

In addition to its anticancer properties, DFDMBP has been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against a range of bacterial strains, potentially making it useful in treating infections.

Case Studies

- Breast Cancer Study : A study examining the effects of DFDMBP on MCF-7 cells reported a reduction in cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induced by ROS generation .

- Inflammation Model : In an animal model of inflammation, DFDMBP significantly reduced edema and inflammatory markers when administered at doses of 5 mg/kg, suggesting potential applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.